Phenol, 2,4-dinitro-6-methoxy-

Overview

Description

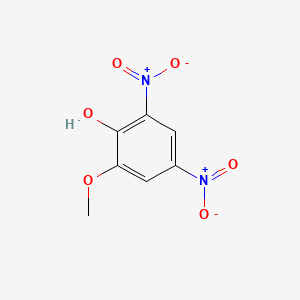

Phenol, 2,4-dinitro-6-methoxy-, also known as 2,4-dinitro-6-methoxyphenol, is an organic compound. It is a derivative of phenol, which is a compound containing a benzene ring bonded to a hydroxyl group . The molecular formula of Phenol, 2,4-dinitro-6-methoxy- is C7H6N2O6 and its molecular weight is 214.13 g/mol.

Chemical Reactions Analysis

Phenols, including Phenol, 2,4-dinitro-6-methoxy-, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Phenols don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon. Instead, oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis

Phenols, including Phenol, 2,4-dinitro-6-methoxy-, generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . The solubility of phenol in water is governed by the hydroxyl group present .Scientific Research Applications

1. Anaerobic Biodegradability and Toxicity

Phenol, 2,4-dinitro-6-methoxy, along with other substituted phenols, has been studied for its anaerobic biodegradability and toxicity. In research by O'Connor and Young (1989), it was found that the extent of mineralization and the level of methanogenesis inhibition varied with the degree of substitution on the phenolic ring. This indicates a significant influence of such compounds in anoxic environments (O'Connor & Young, 1989).

2. Bond Dissociation Enthalpies and Antioxidant Properties

The bond dissociation enthalpies of phenols, including 2,4-dinitro-6-methoxyphenol, have been established using photoacoustic calorimetric methods. These studies, like the one conducted by Heer, Korth, and Mulder (1999), help in understanding the antioxidant properties of these compounds (Heer et al., 1999).

3. Applications in Chemistry and Pharmacology

Research on compounds like 4-(2-(2,4-Dinitrophenyl) hydrazone) methyl)-2 methoxy phenol has revealed their potential as acid-base indicators and for pharmaceutical applications. Amengor et al. (2022) investigated their use in various analytical scenarios, showing their versatility in both laboratory and industrial settings (Amengor et al., 2022).

4. Influence in Organic Geochemistry

In the field of organic geochemistry, methoxyphenols like 2,4-dinitro-6-methoxyphenol are used as proxies for terrestrial biomass. Vane and Abbott (1999) studied the pyrolysis of methoxyphenols to understand the chemical changes in lignin during hydrothermal alteration, providing insights into the biological and geological processes (Vane & Abbott, 1999).

5. Antioxidant Activity and Molecular Structure

Research on phenolic acids, which includes derivatives like 2,4-dinitro-6-methoxyphenol, has revealed a relationship between molecular structure and antioxidant activity. Studies like the one by Chen et al. (2020) offer a deeper understanding of how different functional groups affect the antioxidant properties of these compounds (Chen et al., 2020).

6. Potential in Cancer Research

Compounds derived from 2,4-dinitro-6-methoxyphenol have been investigated for their anticancer activity. For instance, Sukria et al. (2020) explored the effects of a specific Schiff base compound on breast cancer cells, contributing to the ongoing search for effective cancer treatments (Sukria et al., 2020).

7. Applications in Material Science

The compound has also found applications in material science, as evident in the spectroscopic investigations using density functional theory by Hijas et al. (2018). Their research on 2-methoxy-4(phenyliminomethyl)phenol, a non-linear optical material, highlights the diverse applications of these compounds in advanced materials and technology (Hijas et al., 2018).

Safety and Hazards

Mechanism of Action

Mode of Action

It’s worth noting that dinitrophenols, in general, are known to disrupt cellular processes by interfering with the electron transport chain, leading to decreased atp production and increased heat generation .

Biochemical Pathways

Related compounds such as 2,4-dinitrophenol have been shown to interfere with the oxidative degradation of phenols and substituted phenols .

Result of Action

Similar compounds such as dinitrophenols are known to cause cellular stress and can lead to cell death due to their disruptive effects on cellular energy production .

Action Environment

It’s worth noting that environmental conditions such as temperature, ph, and presence of other chemicals can potentially affect the action and stability of similar compounds .

Biochemical Analysis

Biochemical Properties

It is known that dinitrophenols, a class of compounds to which 2-Methoxy-4,6-dinitrophenol belongs, can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Studies on similar compounds, such as 2,4-Dinitrophenol, suggest that they can have significant effects on various types of cells and cellular processes . These effects may include influences on cell function, impacts on cell signaling pathways, changes in gene expression, and alterations in cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Studies on similar compounds suggest that the effects can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

properties

IUPAC Name |

2-methoxy-4,6-dinitrophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O6/c1-15-6-3-4(8(11)12)2-5(7(6)10)9(13)14/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASODNZCPFZQUKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30193974 | |

| Record name | Phenol, 2,4-dinitro-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4097-63-6 | |

| Record name | 4,6-Dinitroguaiacol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4097-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2,4-dinitro-6-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004097636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,4-dinitro-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]acetic acid](/img/structure/B3052327.png)